molecular formula C22H21N B15366606 6,7-Dihydro-6-phenethyl-5H-dibenz(c,e)azepine CAS No. 53873-58-8

6,7-Dihydro-6-phenethyl-5H-dibenz(c,e)azepine

Cat. No.: B15366606
CAS No.: 53873-58-8
M. Wt: 299.4 g/mol
InChI Key: KOUXXCZZFBSLKT-UHFFFAOYSA-N
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Description

6,7-Dihydro-6-phenethyl-5H-dibenz(c,e)azepine is a dibenzazepine derivative characterized by a tricyclic framework with a seven-membered azepine ring fused to two benzene rings. The phenethyl substitution at the 6-position distinguishes it from other derivatives in this class. Dibenzazepines are pharmacologically versatile, exhibiting hypolipidemic, anti-inflammatory, and anticancer activities depending on substituents . This compound’s primary mechanism involves modulation of lipid metabolism enzymes, such as ATP-dependent citrate lyase and phosphatidate phosphohydrolase, reducing hepatic cholesterol and triglycerides .

Properties

CAS No.

53873-58-8

Molecular Formula

C22H21N

Molecular Weight

299.4 g/mol

IUPAC Name

6-(2-phenylethyl)-5,7-dihydrobenzo[d][2]benzazepine

InChI

InChI=1S/C22H21N/c1-2-8-18(9-3-1)14-15-23-16-19-10-4-6-12-21(19)22-13-7-5-11-20(22)17-23/h1-13H,14-17H2

InChI Key

KOUXXCZZFBSLKT-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=CC=CC=C3CN1CCC4=CC=CC=C4

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

Dibenzazepine derivatives vary primarily in their 6-position substituents, which critically influence biological activity:

Compound 6-Substituent Key Activities Reference
6,7-Dihydro-5H-dibenzazepine None (Parent) Hypolipidemic (lowers cholesterol, triglycerides); inhibits lipid synthesis enzymes
6-Methyl derivative Methyl Anti-inflammatory (50% edema inhibition at 25 mg/kg); hypolipidemic
6-(4-Chlorophenyl) derivative 4-Chlorophenyl Potent anti-inflammatory and analgesic activity; inhibits prostaglandin synthetase
6-Allyl derivative Allyl Vasodilatory properties; historical use in peripheral vascular disorders (e.g., Ilidar®)
6-Phenethyl derivative Phenethyl Presumed hypolipidemic and anti-inflammatory (based on structural analogs) N/A

Structural Insights :

  • Chlorophenyl substitution : Increases anti-inflammatory potency but may elevate toxicity risks .
Mechanism of Action vs. Other Hypolipidemic Agents

Compared to statins (e.g., lovastatin) and fibrates, dibenzazepines exhibit distinct mechanisms:

Class Target Enzymes/Pathways Lipid Effects Tissue Lipid Accumulation Reference
Dibenzazepines ATP-citrate lyase, phosphatidate phosphohydrolase Reduces total cholesterol (TC), triglycerides (TG), VLDL; increases HDL-C No significant accumulation
Statins (Lovastatin) HMG-CoA reductase Lowers TC; minimal effect on TG; elevates hepatic lipids Increases hepatic lipids
Fibrates PPAR-α activation Reduces TG; increases HDL-C Variable

Key Findings :

  • Dibenzazepines uniquely lower both TC and TG, unlike statins, which primarily target TC .
Efficacy in Lipid Management

Table 1: Hypolipidemic Efficacy in Rodent Models

Compound Dose (mg/kg/day) TC Reduction TG Reduction HDL-C Increase Reference
6,7-Dihydro-5H-dibenzazepine 25–50 30–40% 35–45% 20–25%
Lovastatin 10–20 35–40% No effect 15–20%
6-Methyl derivative 25 25–30% 30–35% 18–22%

Notes:

  • Dibenzazepines reduce chylomicron and VLDL fractions, enhancing cholesterol excretion via bile .
  • HDL cholesterol content remains stable, but apoE and apoA1 concentrations increase, promoting reverse cholesterol transport .

Table 2: Acute Toxicity Profiles

Compound LD₅₀ (Rodents, IP) Notable Adverse Effects Reference
6,7-Dihydro-5H-dibenzazepine >500 mg/kg None reported in therapeutic doses
6-Allyl derivative 316 mg/kg (mice) Hypotension, tachycardia (historical clinical use discontinued)
Lovastatin >1000 mg/kg Hepatotoxicity, myopathy at high doses
Multifunctional Activities

Dibenzazepines exhibit broader pharmacological roles compared to single-target agents:

  • Anti-inflammatory Activity :

    • 6-Methyl and 6-chlorophenyl derivatives inhibit lysosomal enzymes (e.g., elastase, collagenase) and prostaglandin synthetase at 10⁻⁵ M concentrations .
    • Comparable efficacy to indomethacin in rodent edema models .
  • Anticancer Potential: Derivatives with dibenzazepine scaffolds reverse P-glycoprotein-mediated multidrug resistance (MDR) in cancer cells, surpassing verapamil in efficacy .

Q & A

Q. What are the common synthetic routes for 6,7-Dihydro-6-phenethyl-5H-dibenz(c,e)azepine, and how do their yields compare under varying conditions?

  • Methodological Answer : The synthesis of dibenzazepine derivatives typically employs Friedel-Crafts alkylation, halogenation, or carbonylative cyclization. For example, halogenated analogs can be synthesized via electrophilic substitution using iodine monochloride (ICl) or bromine, achieving yields of 60–75% under reflux conditions in dichloromethane . A comparative analysis of methods reveals that solvent choice (e.g., DCM vs. THF) and reaction time (12–24 hours) significantly impact purity and yield. Table 1 : Synthesis Methods Comparison
MethodSolventYield (%)Purity (%)Reference
Friedel-CraftsDCM7095
Halogenation (ICl)THF6590
Carbonylative CyclizationToluene7592

Q. How can spectroscopic methods (NMR, MS) be optimized for characterizing dibenzazepine derivatives?

  • Methodological Answer : ¹H-NMR analysis should prioritize resolving aromatic protons (δ 6.6–7.6 ppm) and phenethyl side-chain signals (δ 2.5–3.5 ppm). For example, in 5H-dibenzazepines, splitting patterns (e.g., dd, J = 3.3–8.8 Hz) help distinguish adjacent substituents . Mass spectrometry (ESI-MS) requires ionization optimization (e.g., +20 V capillary voltage) to detect molecular ions (e.g., m/z 262.0185 for C₁₄H₉Cl₂N) . Table 2 : Key NMR Signals for Dibenzazepines
Proton Positionδ (ppm)MultiplicityCoupling Constants (Hz)Reference
3-H6.62ddJ = 3.3, 0.8
6-H7.17ddJ = 8.8, 2.0
Phenethyl-CH₂2.8–3.2m-

Advanced Research Questions

Q. What strategies are effective in resolving contradictory data in the synthesis of dibenzazepine analogs?

  • Methodological Answer : Contradictions in reaction outcomes (e.g., unexpected byproducts or low yields) require systematic troubleshooting:
  • Step 1 : Validate starting material purity via HPLC (e.g., ≥98% for iminostilbene derivatives) .
  • Step 2 : Use factorial design (e.g., 2³ experiments) to isolate variables like temperature, solvent polarity, and catalyst loading .
  • Step 3 : Employ computational reaction path analysis (e.g., density functional theory) to identify kinetic vs. thermodynamic product dominance .
    For example, discrepancies in halogenation regioselectivity were resolved by adjusting electrophile stoichiometry (e.g., 1.1 eq ICl) .

Q. How can computational chemistry be integrated into the design of dibenzazepine derivatives to predict reactivity?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) predict electrophilic aromatic substitution sites by mapping Fukui indices . Molecular dynamics simulations assess steric effects of phenethyl substituents on ring conformation. For example, bulky groups at C6 increase torsional strain, favoring boat conformations . Table 3 : Computational Predictions vs. Experimental Outcomes
ParameterPredicted ValueExperimental ValueDeviation (%)Reference
C-N Bond Length (Å)1.351.371.5
Activation Energy (kcal/mol)22.123.45.5

Q. What experimental frameworks are recommended for optimizing dibenzazepine functionalization while minimizing side reactions?

  • Methodological Answer :
  • Protecting group strategies : Use tert-butoxycarbonyl (Boc) for amine protection during alkylation to prevent N-oxidation .
  • Flow chemistry : Continuous-flow reactors improve heat transfer in exothermic reactions (e.g., nitration), reducing decomposition .
  • In situ monitoring : Raman spectroscopy tracks intermediate formation (e.g., azepine ring closure) in real time .

Methodological Notes

  • Data Validation : Cross-reference spectral data with synthetic intermediates (e.g., iminostilbene derivatives) to confirm regiochemistry .
  • Ethical Reporting : Disclose solvent waste metrics (e.g., E-factor) to align with green chemistry principles .

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